molecular formula C8H10N4O3 B1297474 2-(3-Nitroanilino)acetohydrazide CAS No. 36107-14-9

2-(3-Nitroanilino)acetohydrazide

Cat. No.: B1297474
CAS No.: 36107-14-9
M. Wt: 210.19 g/mol
InChI Key: ZJLQXOCLNXQNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2-(3-Nitroanilino)acetohydrazide is typically synthesized through a multi-step process involving the reaction of nitroaniline and N-acetylhydrazine . The synthetic route generally involves the following steps:

Chemical Reactions Analysis

2-(3-Nitroanilino)acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-Nitroanilino)acetohydrazide involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form amines, which can then interact with various biological molecules. The hydrazide group can form hydrazones with carbonyl compounds, leading to the formation of stable derivatives . These interactions can affect molecular pathways and biological processes, making this compound useful in research and development.

Comparison with Similar Compounds

2-(3-Nitroanilino)acetohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the nitro group in the meta position, which influences its chemical behavior and applications.

Properties

IUPAC Name

2-(3-nitroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c9-11-8(13)5-10-6-2-1-3-7(4-6)12(14)15/h1-4,10H,5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLQXOCLNXQNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332445
Record name 2-(3-nitroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36107-14-9
Record name 2-(3-nitroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.